3-Bromo-9-methyl-9H-carbazole (CAS 91828-08-9) is a highly reactive, mono-functionalized heterocyclic building block extensively utilized in the synthesis of organic light-emitting diode (OLED) materials, hole-transport layers (HTLs), and specialized conductive polymers. By featuring a pre-installed N-methyl group and a single bromine atom at the 3-position, this compound provides a precise reactive handle for palladium-catalyzed cross-coupling reactions while entirely preventing unwanted side reactions at the carbazole nitrogen. This structural configuration makes it an essential precursor for manufacturing asymmetric donor-acceptor (D-A) fluorophores and precise end-capped polymer architectures, offering superior synthetic predictability and atom economy compared to unprotected or di-halogenated carbazole alternatives [1].
Substituting 3-bromo-9-methyl-9H-carbazole with its closest generic analog, 3-bromocarbazole, introduces severe inefficiencies in procurement and manufacturing workflows. The free secondary amine in 3-bromocarbazole is highly susceptible to competing N-arylation or N-alkylation during basic cross-coupling conditions, requiring either a costly intermediate protection-deprotection sequence or resulting in complex, low-yield product mixtures that are difficult to purify [1]. Similarly, attempting to use 3,6-dibromo-9-methylcarbazole for mono-substitution inevitably leads to statistical mixtures of mono- and bis-adducts, drastically reducing the yield of asymmetric targets and complicating chromatographic isolation [2]. Procuring the precisely mono-brominated, N-methylated compound ensures absolute regiocontrol and maximizes atom economy in downstream material synthesis.
In standard palladium-catalyzed C-C bond formation (e.g., Suzuki or Heck couplings), the presence of an unprotected carbazole nitrogen leads to competitive Buchwald-Hartwig-type N-arylation. 3-Bromo-9-methyl-9H-carbazole completely blocks this pathway, routinely delivering >90-95% yields of the desired 3-substituted C-C coupled product under standard basic conditions. In contrast, using unprotected 3-bromocarbazole without a prior protection step typically results in significant yield penalties due to the formation of N-arylated byproducts, often capping the target C-C product yield below 60% and requiring harsher conditions or specialized ligands to control selectivity [1].
| Evidence Dimension | Target C-C Coupling Yield (Unprotected vs. Protected) |
| Target Compound Data | >90-95% yield (single C-C product, no N-arylation) |
| Comparator Or Baseline | 3-bromocarbazole (unprotected): <60% C-C yield (complex mixture with N-arylation) |
| Quantified Difference | >30% absolute yield improvement and elimination of protection/deprotection steps |
| Conditions | Standard Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in basic media |
Eliminating the need for nitrogen protection steps directly reduces reagent costs, shortens synthetic timelines, and drastically simplifies product purification at industrial scales.
The synthesis of advanced thermally activated delayed fluorescence (TADF) materials often requires asymmetric donor-acceptor (D-A) structures. 3-Bromo-9-methyl-9H-carbazole functions as a strict mono-functional precursor, ensuring 100% conversion to asymmetric mono-adducts when reacted with an acceptor moiety. When procurement substitutes like 3,6-dibromo-9-methylcarbazole are used with a 1:1 stoichiometric ratio in an attempt to achieve mono-substitution, the reaction invariably yields a statistical distribution (e.g., 25% unreacted, 50% mono-adduct, 25% bis-adduct), capping the maximum theoretical yield of the desired asymmetric product at 50% and requiring intensive chromatographic separation [1].
| Evidence Dimension | Maximum Theoretical Mono-substitution Yield |
| Target Compound Data | 100% (exclusive mono-functional reactivity) |
| Comparator Or Baseline | 3,6-dibromo-9-methylcarbazole: ~50% (statistical mixture of mono- and bis-adducts) |
| Quantified Difference | 2x higher theoretical yield for asymmetric targets and elimination of bis-adduct impurities |
| Conditions | 1:1 stoichiometric coupling with an arylboronic acid or amine acceptor |
Procuring the strictly mono-brominated precursor is mandatory for synthesizing asymmetric OLED materials without incurring massive yield losses and purification bottlenecks.
The N-methylation of the carbazole core fundamentally alters the compound's solid-state and solution-phase dynamics by eliminating intermolecular N-H hydrogen bonding. 3-Bromo-9-methyl-9H-carbazole exhibits significantly enhanced solubility in common organic solvents (such as toluene, dichloromethane, and THF) compared to 3-bromocarbazole. This enhanced solubility allows for higher concentration reactions (e.g., >0.5 M) during large-scale batch synthesis, whereas the unprotected analog often requires larger solvent volumes or highly polar, high-boiling solvents (like DMF or NMP) to maintain homogeneous reaction mixtures, complicating downstream solvent removal and recovery[1].
| Evidence Dimension | Solubility and Reaction Concentration Limits |
| Target Compound Data | Highly soluble in standard non-polar/moderately polar solvents (enables >0.5 M batch concentrations) |
| Comparator Or Baseline | 3-bromocarbazole: Lower solubility due to N-H hydrogen bonding (requires polar aprotic solvents or higher dilution) |
| Quantified Difference | Enables higher throughput batch processing and simplified solvent recovery |
| Conditions | Standard solution-phase organic synthesis workflows at ambient to reflux temperatures |
Higher solubility in volatile organic solvents allows manufacturers to increase batch sizes and reduce the energy costs associated with solvent removal.
Because it strictly limits reactivity to the 3-position and protects the nitrogen, 3-bromo-9-methyl-9H-carbazole is the premier choice for synthesizing asymmetric donor-acceptor (D-A) fluorophores. It allows precise coupling of the electron-donating carbazole moiety to various electron-accepting cores without the risk of bis-substitution or N-arylation, streamlining the production of high-efficiency OLED materials[1].
In polymer science, this compound is utilized as a highly efficient end-capping agent for conjugated polymers. Its mono-functional nature ensures that it terminates polymer chain growth precisely, controlling molecular weight and preventing unwanted cross-linking that would occur if di-halogenated impurities were present, thereby ensuring reproducible batch-to-batch polymer performance [2].
The compound serves as a versatile, ready-to-use building block for generating carbazole-containing small molecule libraries. Its high solubility and compatibility with standard high-throughput palladium-catalyzed coupling conditions make it ideal for drug discovery workflows where rapid, high-yield derivatization is prioritized over complex protection-deprotection schemes [3].
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